An In-depth Technical Guide to the Physicochemical Characterization of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
An In-depth Technical Guide to the Physicochemical Characterization of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
Introduction
(S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, a chiral non-proteinogenic amino acid ester, serves as a critical building block in contemporary pharmaceutical synthesis. Its bulky tert-butyl groups on both the amino acid side chain and the ester moiety impart unique conformational constraints and lipophilicity, making it a valuable synthon for designing novel therapeutic agents, particularly in the fields of antivirals and protease inhibitors. The hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various reaction conditions.
Identity and General Properties
The fundamental identity of a starting material is the bedrock of any scientific endeavor. The following properties are foundational for (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 119483-45-3 | [1][2] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | [1][2] |
| Physical Form | White to off-white solid | |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room Temperature |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[3] For a hydrochloride salt, this analysis also provides information about its thermal stability.
Rationale for Experimental Choice
The capillary melting point method is the standard and most accessible technique for determining the melting point of a powdered solid.[4] It relies on uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid.[5] Modern automated systems offer high reproducibility, while manual setups like a Thiele tube provide a cost-effective alternative.
Detailed Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals with a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm is achieved.[6]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Run (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[4]
-
Accurate Determination: Using a fresh sample, heat rapidly to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.[6]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7]
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting range is reported as T₁ - T₂.
-
-
Cool Down: Allow the apparatus to cool sufficiently before performing another measurement.
Note: A safety data sheet for the compound indicates "no data available" for the melting point, underscoring the necessity of experimental determination.[8]
Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Chiral Integrity: Specific Optical Rotation
As a stereochemically defined compound, the measurement of optical rotation is non-negotiable. It confirms the enantiomeric identity ((S)-configuration) and provides a quantitative measure of enantiomeric purity. The specific rotation, [α], is a standardized physical constant for a chiral substance.
Rationale for Experimental Choice
Polarimetry is the definitive technique for this measurement. It measures the degree to which a substance rotates the plane of polarized light.[9] The specific rotation is calculated from this observed rotation by normalizing for concentration and path length, making it an intrinsic property of the compound under specified conditions (temperature and wavelength).
Detailed Experimental Protocol: Polarimetry
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize. Calibrate the instrument to a zero reading using a polarimeter tube filled with the solvent to be used for the sample solution.[1]
-
Solution Preparation: Accurately weigh a specific amount of the compound (e.g., 1.00 g). Quantitatively transfer it to a volumetric flask (e.g., 20.0 mL). Dissolve the solid in a suitable solvent (e.g., methanol or water) and dilute to the mark. Ensure the solution is homogeneous. Record the exact concentration (c) in g/mL.[2]
-
Sample Measurement: Rinse the polarimeter tube (of known path length, l, in decimeters) with the prepared solution, then fill it, ensuring no air bubbles are present.
-
Observation: Place the filled tube in the polarimeter and measure the observed rotation (α). Take multiple readings (e.g., five) and calculate the average.[1]
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:
-
[α] is the specific rotation.
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., "D" for sodium D-line).
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
Reporting: Report the value including the sign (+ for dextrorotatory, - for levorotatory), temperature, and wavelength, e.g., [α]²⁰D = +X.X° (c = 0.05, Methanol).
Visualization: Polarimetry Measurement Workflow
Caption: Workflow for Specific Optical Rotation.
Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from reaction kinetics during synthesis to bioavailability in formulation. For an ionic salt like a hydrochloride, aqueous solubility is expected to be significant, while solubility in organic solvents will vary.
Rationale for Experimental Choice
The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under given conditions. Analysis of the resulting saturated solution by a quantitative method like HPLC provides high accuracy and can distinguish the analyte from any potential impurities or degradants.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, dichloromethane, DMSO). The excess solid ensures that saturation can be reached.[10]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), taking care not to disturb the solid material.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve (e.g., via HPLC-UV).
-
Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in the original solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
Expected Solubility Behavior
-
High Solubility: Expected in polar protic solvents like water and methanol, due to the ionic nature of the hydrochloride salt and the polar amino ester functionality.
-
Moderate to Low Solubility: Expected in less polar solvents like ethanol and isopropanol.
-
Insoluble: Expected in non-polar aprotic solvents such as dichloromethane, diethyl ether, and hexanes. The ionic salt form is poorly solvated by these media.[8][11]
Structural Confirmation: Spectroscopic Analysis
Spectroscopic techniques provide unambiguous confirmation of the molecular structure. ¹H NMR spectroscopy elucidates the proton environment, while FT-IR spectroscopy identifies the key functional groups present.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1.1 Principles and Expected Spectrum ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).[12] For (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, the structure (CH₃)₃C-CH(NH₃⁺Cl⁻)-C(=O)O-C(CH₃)₃ leads to a predictable spectrum.
-
Signal 1 (Side-Chain tert-butyl): The nine protons of the (CH₃)₃C- group attached to the chiral center are chemically equivalent. They have no adjacent protons, so they will appear as a sharp singlet . Expected chemical shift: ~1.0-1.2 ppm.[13]
-
Signal 2 (Ester tert-butyl): The nine protons of the ester O-C(CH₃)₃ group are also equivalent and will appear as a singlet . Due to the deshielding effect of the adjacent oxygen atom, this signal will be downfield from the other tert-butyl group. Expected chemical shift: ~1.5 ppm.[14]
-
Signal 3 (Alpha-Proton): The single proton on the chiral carbon (-CH(NH₃⁺)-) has no adjacent protons. It will appear as a singlet . Its proximity to the electron-withdrawing ammonium and ester groups will shift it significantly downfield. Expected chemical shift: ~3.9-4.1 ppm.
-
Signal 4 (Ammonium Protons): The three protons of the -NH₃⁺ group are typically exchangeable and often appear as a broad singlet . Its chemical shift is highly dependent on the solvent, concentration, and water content. Expected chemical shift: ~8.0-9.0 ppm in a solvent like DMSO-d₆.[11]
5.1.2 Predicted ¹H NMR Data Summary
| Predicted Signal | Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity | Integration | Assignment |
| 1 | ~1.1 | Singlet | 9H | -C(CH ₃)₃ |
| 2 | ~1.5 | Singlet | 9H | -O-C(CH ₃)₃ |
| 3 | ~4.0 | Singlet | 1H | α-CH |
| 4 | ~8.5 (broad) | Singlet | 3H | -NH ₃⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
5.2.1 Principles and Expected Absorptions FT-IR spectroscopy identifies the functional groups in a molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.
-
N-H Stretching (Ammonium): The -NH₃⁺ group will exhibit a very broad and strong absorption band in the region of 3100-2600 cm⁻¹. This is a characteristic feature of amine salts.
-
C-H Stretching: Aliphatic C-H stretches from the methyl and methine groups will appear as sharp peaks between 3000-2850 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp absorption peak is expected around 1735-1750 cm⁻¹. This is a highly reliable indicator of the ester carbonyl group.
-
N-H Bending: Bending vibrations for the ammonium group are expected around 1600-1500 cm⁻¹.
-
C-O Stretching (Ester): Two distinct C-O stretching bands are characteristic of esters, typically found in the 1300-1000 cm⁻¹ region.
Conclusion
This technical guide outlines the essential framework for the comprehensive physical characterization of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride. While specific experimental values for properties like melting point and optical rotation require laboratory determination, the protocols and analytical principles detailed herein provide the necessary foundation for researchers to generate this data with confidence. Adherence to these methodologies will ensure the quality, purity, and structural integrity of this important synthetic building block, thereby supporting the advancement of research and drug development programs.
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